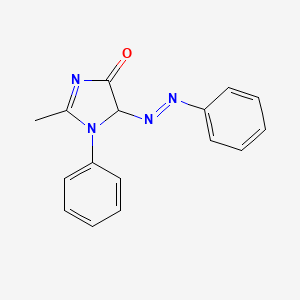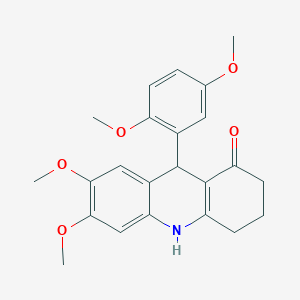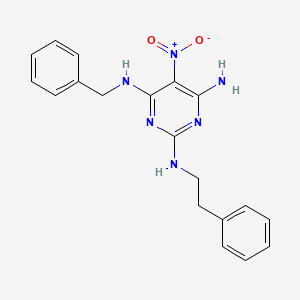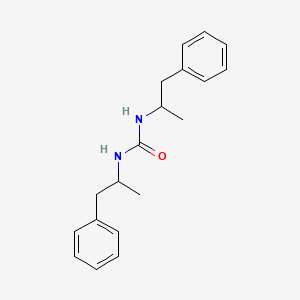![molecular formula C27H31N3O3S B12477521 N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12477521.png)
N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyl Group: Benzylation is achieved by reacting the piperazine derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonamide Moiety:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl or piperazine derivatives.
Scientific Research Applications
N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as receptors and enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their receptor binding properties.
N-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide: This compound is structurally similar and shares similar biological activities.
Uniqueness
N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C27H31N3O3S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-benzyl-N-[2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H31N3O3S/c1-21-10-9-15-25(22(21)2)28-16-18-29(19-17-28)27(31)24-13-7-8-14-26(24)30(34(3,32)33)20-23-11-5-4-6-12-23/h4-15H,16-20H2,1-3H3 |
InChI Key |
JQJFWIZJWCVLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477449.png)
![1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12477453.png)
![2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B12477457.png)



![4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B12477473.png)
![N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide](/img/structure/B12477476.png)
![N-(4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12477483.png)

![2-methylpropyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12477486.png)
![2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12477491.png)

